6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde” consists of 7 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde is used as an intermediate in the synthesis of heterocyclic compounds. Eichler et al. (1976) utilized ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a derivative, in synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler et al., 1976). Similarly, Attaby et al. (2007) used nicotinaldehyde in the synthesis of heterocyclic compounds with antiviral activity (Attaby et al., 2007).
Development of Anti-Infective Agents
Mulder et al. (2013) reported the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in developing novel anti-infective agents. This process emphasized trifluoromethylation of aryl iodide using cost-effective methods (Mulder et al., 2013).
Catalysis and Enzymatic Studies
French et al. (2010) characterized nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, and found nicotinaldehyde to be a potent inhibitor, providing insights into their catalytic mechanism (French et al., 2010). Additionally, Liu et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate in acylation reactions, an application in organic synthesis and catalysis (Liu et al., 1996).
Molecular Structure and Bonding Analysis
Kovács et al. (1996) conducted a theoretical study on 2-trifluoromethylphenol, a compound similar in structure to this compound, to understand intramolecular hydrogen bonding and molecular geometry, contributing to knowledge in physical chemistry and molecular modeling (Kovács et al., 1996).
Synthesis of Novel Compounds
Bonacorso et al. (2014) described the synthesis of a new series of compounds from the hydrolysis of alkyl(aryl/heteroaryl) substituted derivatives related to this compound (Bonacorso et al., 2014). Xu et al. (2013) reported an efficient, solvent-free synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes, illustrating the compound's role in green chemistry and material science (Xu et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-3H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHSKNWRXFQNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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